molecular formula C7H6N4O2 B3002369 1-Azido-3-methyl-2-nitrobenzene CAS No. 16714-20-8

1-Azido-3-methyl-2-nitrobenzene

Cat. No.: B3002369
CAS No.: 16714-20-8
M. Wt: 178.151
InChI Key: QLKMTNALORNNNU-UHFFFAOYSA-N
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Description

1-Azido-3-methyl-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring, with a methyl group (-CH₃) at the meta position relative to the azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 3-methylphenylamine followed by azidation. The nitration step typically involves the reaction of 3-methylphenylamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position. The resulting 3-methyl-2-nitroaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide to replace the diazonium group with an azido group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Alkynes, copper(I) catalysts.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed

    Reduction: 1-Azido-3-methyl-2-aminobenzene.

    Substitution: 1,2,3-Triazole derivatives.

    Oxidation: 1-Azido-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Azido-3-methyl-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Azido-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-azido-3-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKMTNALORNNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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